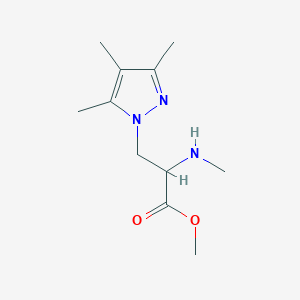
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl groups at positions 3, 4, and 5.
Amino group introduction: The amino group is introduced through the reaction of the alkylated pyrazole with methylamine.
Esterification: Finally, the ester group is introduced by reacting the amino-substituted pyrazole with methyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
- Methyl 2-(methylamino)-3-(3,4-dimethyl-1h-pyrazol-1-yl)propanoate
- Methyl 2-(methylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate
Uniqueness
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of three methyl groups on the pyrazole ring. This structural feature may confer specific properties, such as increased lipophilicity or altered biological activity, distinguishing it from other similar compounds.
生物活性
Methyl 2-(methylamino)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, also known by its CAS number 1247505-26-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H20N4O, with a molecular weight of 224.30 g/mol. The compound features a pyrazole ring substituted with three methyl groups and an amino group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
| Study | Microorganism Tested | Activity Observed |
|---|---|---|
| Umesha et al. (2009) | Staphylococcus aureus | Good antimicrobial activity |
| Nural et al. (2018) | Escherichia coli | Moderate inhibition |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have shown the ability to scavenge free radicals and protect against oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Assay | Significant reduction in DPPH radical concentration |
| Reducing Power Assay | Enhanced reducing capacity compared to control |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : Compounds like this compound may act on neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. This compound was found to exhibit notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Neuroprotective Effects
In a separate investigation focusing on neuroprotection, compounds similar to this compound were tested for their effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death rates when treated with the compound, highlighting its potential use in therapeutic strategies for neurodegenerative diseases.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-7-8(2)13-14(9(7)3)6-10(12-4)11(15)16-5/h10,12H,6H2,1-5H3 |
InChIキー |
OLZTVQDNCPYZFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)CC(C(=O)OC)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















